Cholesterol Isopropyl Carbonate
Overview
Description
Cholesterol Isopropyl Carbonate is a derivative of cholesterol . Cholesterol is a principal sterol of all higher animals, distributed in body tissues, especially the brain and spinal cord, and in animal fats and oils .
Synthesis Analysis
Cholesterol-based compounds have seen recent advances in synthesis and applications . Cholesterol-based monomers have been employed in organocatalytic ring-opening polymerization to produce PEGylated amphiphilic diblock copolymers . Polymers comprising cholesterol are synthesized by two methods: cholesterol moieties that initiate polymerization of monomers and cholesterol introduced via post-polymerization reaction between the end-groups of the precursor polymers and cholesterol or cholesteryl chloroformate .
Molecular Structure Analysis
Cholesterol is a lipid molecule characterized by a bulky steroid ring structure with a hydroxyl group on one end and a short hydrocarbon tail on the other . The overall dimension of a cholesterol molecule is about 19 × 5.5 × 4.7 (Å), where its longest dimension roughly matches the thickness (~20 Å) of a lipid monolayer in cell membrane .
Chemical Reactions Analysis
Cholesterol and its precursors play crucial roles in the biosynthesis of steroid drugs . The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .
Safety And Hazards
In case of accidental ingestion or inhalation, it is advised to rinse the mouth with water, not induce vomiting, and never give anything by mouth to an unconscious person. Immediate medical attention should be sought . The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from foodstuff containers or incompatible materials .
Future Directions
Surfaces that contain cholesterol, such as the skin of some invertebrates, can repel other molecules, preventing the adsorption of proteins and bacteria . This property depends on cholesterol molecules rotating freely and switching their orientation . This discovery could provide a blueprint for making engineered surfaces with minimal bioadhesion . Furthermore, cholesterol levels and their impact on heart health have been a topic for ongoing research and discovery .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(34-29(32)33-21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGCTZUMTALIQV-GTPODGLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659872 | |
Record name | (3beta)-Cholest-5-en-3-yl propan-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol Isopropyl Carbonate | |
CAS RN |
78916-25-3 | |
Record name | (3beta)-Cholest-5-en-3-yl propan-2-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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